molecular formula C12H11Cl2N3O B2875560 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine CAS No. 338976-08-2

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine

Cat. No.: B2875560
CAS No.: 338976-08-2
M. Wt: 284.14
InChI Key: VLDWDWRZHBBJLU-UHFFFAOYSA-N
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Description

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C12H11Cl2N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with a 2,4-dichlorophenoxyethyl group.

Scientific Research Applications

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Preparation Methods

The synthesis of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorophenol with ethyl bromopyruvate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a dichlorophenoxy group and a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(2,4-dichlorophenoxy)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-7(10-4-5-16-12(15)17-10)18-11-3-2-8(13)6-9(11)14/h2-7H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDWDWRZHBBJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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